N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, cell proliferation, and apoptosis. Therefore, BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various biological processes.
Wirkmechanismus
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide exerts its inhibitory effect on the IKK complex by binding to the ATP-binding site of the IKKβ subunit, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) protein. As a result, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Moreover, this compound has been shown to reduce the severity of inflammation in animal models of inflammatory diseases such as arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide as a research tool is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. Moreover, this compound has been shown to have low toxicity and good bioavailability in animal models. However, one of the limitations of using this compound is its relatively low potency compared to other IKK inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the research of N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide. One direction is to investigate the role of the NF-κB pathway in the development of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective IKK inhibitors that can be used in clinical settings. Moreover, the combination of this compound with other drugs such as chemotherapy agents and immune checkpoint inhibitors may provide a more effective therapeutic strategy for cancer treatment.
Synthesemethoden
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide can be synthesized using a multi-step reaction involving the condensation of 2-methoxybenzylamine with 2-cyano-3-(4-pyridyl)acrylic acid followed by the reduction of the resulting imine with sodium borohydride and the protection of the amine with benzyl chloroformate. The final product can be obtained by deprotection of the benzyl group with hydrogenation under acidic conditions.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been used in numerous scientific studies to investigate the role of the NF-κB pathway in various biological processes. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in macrophages, which suggests that the NF-κB pathway plays a critical role in the regulation of inflammation. Moreover, this compound has been used to investigate the role of the NF-κB pathway in cancer development, as the constitutive activation of NF-κB has been implicated in the development of various types of cancer.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[(2-methoxyphenyl)methylamino]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(22-14-17-10-6-7-11-19(17)25-2)18(12-21)20(24)23-13-16-8-4-3-5-9-16/h3-11,22H,13-14H2,1-2H3,(H,23,24)/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNAMCRFUTEPD-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.